Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate
Overview
Description
Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate is an organic chemical compound used in various scientific experiments, research, and industries . It has a CAS Number of 1404110-02-6 . The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 .
Safety Information The compound is labeled with the GHS07 pictogram, and the signal word for this compound is "Warning" . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Benzofuran derivatives, similar to Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate, have been synthesized and evaluated for various pharmacological activities. For instance, compounds with benzofuran and benzo[b]thiophen scaffolds have been explored for their potential in drug development, highlighting the significance of such structures in medicinal chemistry (Chapman et al., 1971).
Chemical Transformations and Novel Reactions
Research into the chemical transformations of benzofuran derivatives showcases the versatility of these compounds in synthetic chemistry. Studies have described various reactions, such as photolysis leading to carbene formation (Ang & Prager, 1995), indicating the potential for this compound in facilitating similar innovative chemical processes.
Development of New Synthetic Pathways
The exploration of new synthetic pathways using benzofuran derivatives has been a significant area of research. For example, the synthesis of selenadiazolo and thiadiazolo derivatives from benzofuran compounds (Shekarchi et al., 2003) demonstrates the compound's utility in creating heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVCGROOXFLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190879 | |
Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404110-02-6 | |
Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404110-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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